[2-(Acetylamino)phenyl](oxo)acetic acid
Overview
Description
[2-(Acetylamino)phenyl](oxo)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Research
Cinnamic acid derivatives, closely related to the structural motif of 2-(Acetylamino)phenylacetic acid, have shown promise as anticancer agents. The reactivity offered by the phenyl acrylic acid functionality in cinnamic acids facilitates their application in medicinal research, including synthetic antitumor agents. This underscores the potential of structurally similar compounds in cancer research and therapy (De, Baltas, & Bedos-Belval, 2011).
Environmental Science and Degradation Studies
Advanced oxidation processes (AOPs) have been used to treat compounds like acetaminophen in aqueous mediums, leading to the generation of various by-products and degradation pathways. This research highlights the environmental fate of pharmaceuticals and their degradation products, providing insight into the potential environmental applications and impacts of 2-(Acetylamino)phenylacetic acid related compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Industrial and Environmental Toxicology
The review of environmental fate and aquatic effects of certain chemicals indicates the rapid biodegradability and low aquatic toxicity of compounds with similar structures to 2-(Acetylamino)phenylacetic acid. This provides valuable information for assessing the environmental impact and safety of chemical releases into ecosystems (Staples, 2001).
Cellular Research and Yeast Studies
Research on acetic acid, a simple carboxylic acid, in yeast cells has elucidated molecular events involved in cell death, offering insights into potential biomedical applications and biotechnological advancements. This suggests the broader relevance of carboxylic acids in understanding cellular mechanisms and developing yeast strains for industrial purposes (Chaves, Rego, Martins, Santos-Pereira, Sousa, & Côrte-Real, 2021).
Biotechnological Applications
The unique metabolism of acetic acid bacteria in oxidative fermentation underscores their importance in the production of vinegar and fermented beverages, with implications for food science, industry, and health benefits. This emphasizes the potential for biotechnological exploitation of carboxylic acids in traditional and innovative products (Lynch, Zannini, Wilkinson, Daenen, & Arendt, 2019).
These findings illustrate the broad scientific research applications of compounds structurally related or similar to "2-(Acetylamino)phenylacetic acid," spanning from anticancer research and environmental science to industrial applications and cellular biology. The versatility of these compounds in scientific research underscores their potential in advancing knowledge across various domains.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .
Biochemical Pathways
Given the compound’s structure, it may be involved in pathways related to amino acid metabolism or the citric acid cycle .
Pharmacokinetics
The compound’s water solubility of 8241g/L at 25 ºC suggests that it may be readily absorbed and distributed throughout the body. Its impact on bioavailability is currently unknown .
Action Environment
The action of 2-(Acetylamino)phenylacetic acid may be influenced by various environmental factors. For instance, its stability could be affected by humidity, as it can decompose in moist air . Additionally, its efficacy may be influenced by the pH of its environment, given its acidic nature .
Biochemical Analysis
Biochemical Properties
2-(Acetylamino)phenylacetic acid plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as histone deacetylases (HDACs). This compound interacts with HDACs, leading to increased acetylation levels of histone subtypes in a dose- and time-dependent manner . The inhibition of HDACs by 2-(Acetylamino)phenylacetic acid results in the modulation of gene expression and has been shown to exhibit anti-tumorigenic properties .
Cellular Effects
The effects of 2-(Acetylamino)phenylacetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been reported to inhibit the growth of ras-transformed epithelial and human lung carcinoma cells . Additionally, it affects the acetylation levels of histones, thereby altering gene expression and impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 2-(Acetylamino)phenylacetic acid exerts its effects through the inhibition of HDAC enzymes. This inhibition leads to increased acetylation of histones, which in turn affects gene expression. The compound binds to the active site of HDACs, preventing their deacetylase activity and resulting in the accumulation of acetylated histones . This mechanism is crucial for its anti-tumorigenic properties and its ability to modulate cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Acetylamino)phenylacetic acid change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but its effects on cellular function can vary over time. Long-term exposure to 2-(Acetylamino)phenylacetic acid has been observed to result in sustained inhibition of HDAC activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-(Acetylamino)phenylacetic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumorigenic properties without causing adverse effects. At higher doses, toxic effects may be observed. The threshold effects and toxicities at high doses are critical for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
2-(Acetylamino)phenylacetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic processes within cells. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(Acetylamino)phenylacetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution patterns are crucial for understanding its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(Acetylamino)phenylacetic acid affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is important for its interactions with biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
2-(2-acetamidophenyl)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-6(12)11-8-5-3-2-4-7(8)9(13)10(14)15/h2-5H,1H3,(H,11,12)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDOFIAJRUIUIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186088 | |
Record name | N-Acetylisatic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32375-61-4 | |
Record name | N-Acetylisatic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032375614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylisatic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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